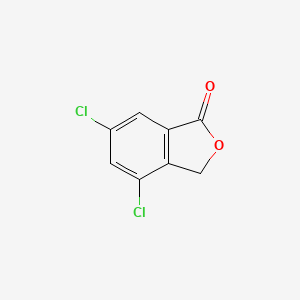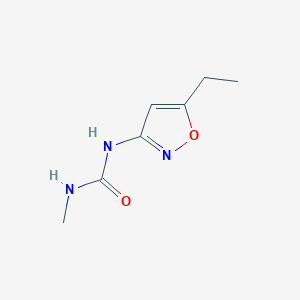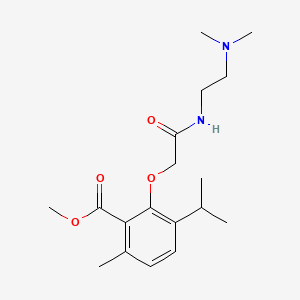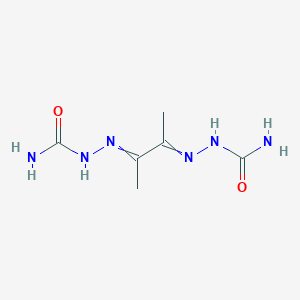
4,6-Dichloro-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloroisobenzofuran-1(3H)-one is a chemical compound with the molecular formula C8H4Cl2O2 It is a chlorinated derivative of isobenzofuranone, characterized by the presence of two chlorine atoms at the 4 and 6 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloroisobenzofuran-1(3H)-one typically involves the chlorination of isobenzofuranone derivatives. One common method is the direct chlorination of isobenzofuranone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 4,6-Dichloroisobenzofuran-1(3H)-one may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloroisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isobenzofuranone derivatives, while oxidation and reduction can lead to the formation of corresponding acids, alcohols, or other functionalized compounds.
Applications De Recherche Scientifique
4,6-Dichloroisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-Dichloroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloroisobenzofuran-1,3-dione: Another chlorinated isobenzofuranone derivative with similar chemical properties.
4,5-Dichlorophthalic Anhydride: A related compound with two chlorine atoms on the phthalic anhydride structure.
Uniqueness
4,6-Dichloroisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The position of the chlorine atoms influences the compound’s electronic properties and reactivity, making it suitable for specific synthetic and research purposes.
Propriétés
Numéro CAS |
52043-45-5 |
|---|---|
Formule moléculaire |
C8H4Cl2O2 |
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
4,6-dichloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4Cl2O2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3H2 |
Clé InChI |
NJWNHLLTAFXGQM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2Cl)Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)


![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)







![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)

